5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-14-7-13(9-18-10-14)16(21)19-8-12-1-4-20(5-2-12)15-3-6-22-11-15/h7,9-10,12,15H,1-6,8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNYPZZYAAOPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrahydrofuran-substituted piperidine.
Nicotinamide Coupling: The final step involves coupling the brominated piperidine intermediate with nicotinamide. This is usually done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the nicotinamide ring serves as a primary site for nucleophilic displacement. This reactivity is leveraged in cross-coupling and functionalization strategies:
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The bromine undergoes SNAr (nucleophilic aromatic substitution) with amines, alkoxides, or thiols under basic conditions.
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Pd-catalyzed amination enables coupling with primary/secondary amines to form pharmacologically relevant derivatives .
Cross-Coupling Reactions
The bromine atom participates in palladium-mediated couplings, facilitating C–C and C–N bond formation:
Amide Bond Reactivity
The nicotinamide moiety undergoes hydrolysis or transamidation under acidic/basic conditions:
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Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond to yield 5-bromonicotinic acid and the piperidine-tetrahydrofuran amine.
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Transamidation : TMSCl/MeOH facilitates amine exchange with primary amines (e.g., benzylamine) at 60°C .
Functionalization of the Piperidine-Tetrahydrofuran Substituent
The 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethyl group undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .
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Oxidation : MnO₂ selectively oxidizes the tetrahydrofuran ring to γ-lactone derivatives .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 367.3 g/mol
- CAS Number : 2034204-29-8
This compound features a bromine atom at the 5-position of the nicotinamide moiety and a piperidine ring substituted with a tetrahydrofuran group, which may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of nicotinamide compounds, including 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide, exhibit promising anticancer properties. The structural modifications can enhance their interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for cancer therapy .
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Investigations into the neuroprotective effects of related compounds suggest that they may modulate neurotransmitter systems or offer neuroprotection against oxidative stress. This makes them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate that structural features like lipophilicity and molecular weight significantly impact absorption, distribution, metabolism, and excretion (ADME) properties .
Selectivity and Efficacy
The selectivity of this compound towards specific receptors or enzymes can be assessed through in vitro assays. For example, compounds designed with a similar framework have shown selective inhibition of certain pathways involved in inflammation and pain signaling, suggesting potential applications in analgesics or anti-inflammatory medications .
Case Study 1: Anticancer Compound Development
A study involving a series of nicotinamide derivatives demonstrated that modifications at the bromine position could enhance cytotoxicity against various cancer cell lines. The introduction of a tetrahydrofuran moiety was found to improve solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of piperidine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant reductions in neuronal cell death under oxidative stress conditions, highlighting their potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with nicotinamide-related pathways. The compound may act as an inhibitor or modulator of enzymes that utilize nicotinamide as a cofactor, affecting various biochemical processes.
Comparison with Similar Compounds
Core Nicotinamide Modifications
- 5-Bromo Substitution : The target compound and 5-bromo-N-methylnicotinamide share a bromine atom at position 5, which increases molecular weight and may improve binding via halogen bonding. However, the methyl group in 5-bromo-N-methylnicotinamide simplifies the structure, reducing steric hindrance compared to the target compound’s bulky piperidine-tetrahydrofuran chain.
- The trimethylsilyl group may improve synthetic yield in certain reactions but introduces volatility.
Amide Nitrogen Substituents
- Piperidine-Tetrahydrofuran Hybrid : The target compound’s substituent combines piperidine (a common pharmacophore in CNS drugs) with tetrahydrofuran (enhancing solubility and conformational rigidity). This contrasts with 5-bromo-N-methylnicotinamide’s methyl group, which lacks such complexity .
- Fluorinated Aryl Groups : The fluorophenyl derivative in demonstrates how fluorination can increase metabolic stability and bioavailability. Its UPLC-MS data (m/z 468.3 [M+H]+) suggests higher molecular weight and distinct fragmentation patterns compared to the target compound.
Pharmacological Considerations
- Fentanyl Analogs : While 4'-methyl acetyl fentanyl shares a piperidine core, its opioid activity and phenethyl substituent differentiate it from the nicotinamide-based target compound. This highlights the structural diversity of piperidine derivatives and their varied receptor targets.
Physicochemical and Analytical Properties
- Stability : The fluorinated analog exhibits enhanced stability due to C-F bonds, whereas the target compound’s tetrahydrofuran moiety may confer resistance to oxidative metabolism.
- Analytical Data : UPLC-MS t1/2 values and m/z ratios (e.g., 468.3 [M+H]+ in ) provide benchmarks for comparing retention times and fragmentation patterns with the target compound.
Biological Activity
The compound 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄BrN₃O |
| Molecular Weight | 366.30 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
This compound features a bromine atom, a tetrahydrofuran moiety, and a piperidine ring, suggesting potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various nicotinamide derivatives. While specific data on this compound is limited, related compounds have shown promising results:
- Inhibition of Cell Proliferation: Compounds structurally similar to nicotinamide have been reported to inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range (0.126 μM) .
- Selectivity Index: Some derivatives exhibit a significant selectivity index between cancerous and non-cancerous cells, which is crucial for minimizing side effects during treatment .
The mechanisms by which nicotinamide derivatives exert their biological effects include:
- Histone Methyltransferase Inhibition: Compounds that inhibit histone methyltransferases can lead to altered gene expression profiles associated with cancer progression . The bromine substituent may enhance binding affinity to these enzymes.
- Matrix Metalloproteinase Inhibition: Related compounds have demonstrated inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis . This suggests that this compound may also affect tumor invasion and migration.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | High tissue distribution |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
These properties indicate that the compound may have favorable absorption and distribution characteristics, making it a candidate for further development.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of related nicotinamide derivatives in vivo using mouse models. The results indicated that treatment led to significant reductions in tumor size compared to control groups, supporting the hypothesis that such compounds can effectively target cancer cells while sparing healthy tissue .
Study 2: Histone Methyltransferase Inhibition
In another investigation focusing on histone methyltransferases, several derivatives were tested for their ability to inhibit enzyme activity. The findings revealed that certain modifications, including halogen substitutions like bromine, enhanced inhibitory potency against specific methyltransferases involved in cancer pathways .
Q & A
How can reaction conditions be systematically optimized to improve the synthetic yield of 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide?
Level: Basic
Methodological Answer:
- Solvent Selection: Test polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilic substitution efficiency. Evidence from similar nicotinamide syntheses suggests THF with potassium carbonate improves amide coupling .
- Catalyst Screening: Evaluate coupling agents like HATU or EDCI for efficiency in forming the amide bond. Monitor reaction progress via TLC (Rf comparison) and confirm completion with LC-MS .
- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition. Use kinetic studies to identify ideal time points for quenching .
What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Analysis: Use H and C NMR to verify the piperidinyl-methyl linkage and bromopyridine substitution. Compare chemical shifts with analogous compounds (e.g., 5-bromo-N-phenylnicotinamide δ 8.5–8.8 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error. Cross-reference with synthetic intermediates to track functional group additions .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Level: Advanced
Methodological Answer:
- In Vitro Kinase Assays: Use FRET-based or ADP-Glo™ assays to measure inhibition of target kinases (e.g., PI3K, EGFR). Include staurosporine as a positive control.
- Dose-Response Curves: Test concentrations from 1 nM to 10 µM to calculate IC values. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .
- Selectivity Profiling: Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects. Use computational docking (AutoDock Vina) to rationalize selectivity based on binding pocket interactions .
What strategies are effective for resolving contradictory bioactivity data across cell-based assays?
Level: Advanced
Methodological Answer:
- Purity Reassessment: Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
- Cell Line Validation: Ensure consistency in cell culture conditions (e.g., passage number, media composition). Use STR profiling to confirm cell line identity .
- Mechanistic Follow-Up: Perform transcriptomic profiling (RNA-seq) or proteomics to identify unexpected pathways affected by the compound .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Modify the bromopyridine moiety (e.g., replace Br with Cl or CF) and the tetrahydrofuran-piperidine linker. Use parallel synthesis for efficiency .
- Biological Testing: Compare IC values of analogs against the parent compound in kinase assays. Highlight substituents that enhance potency or reduce toxicity .
- Computational Modeling: Perform DFT calculations to assess electronic effects of substituents on binding affinity. Overlay electrostatic potential maps with target active sites .
What methodologies are recommended for studying the compound’s metabolic stability in hepatic microsomes?
Level: Advanced
Methodological Answer:
- In Vitro Incubations: Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes .
- LC-MS/MS Analysis: Quantify parent compound depletion and identify metabolites via untargeted MS/MS. Use software (e.g., Compound Discoverer) for metabolite annotation .
- CYP Inhibition Screening: Test against CYP3A4, CYP2D6, etc., to assess drug-drug interaction risks .
How can computational tools predict degradation pathways under accelerated stability conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (HO). Monitor degradation via UPLC-UV .
- Molecular Dynamics (MD): Simulate degradation mechanisms (e.g., hydrolysis of the amide bond) using software like GROMACS. Compare with experimental data .
- QSPR Modeling: Develop quantitative structure-property relationship models to predict shelf-life based on molecular descriptors .
What experimental frameworks link this compound’s research to broader pharmacological theories?
Level: Advanced
Methodological Answer:
- Receptor Theory Alignment: Frame hypotheses around allosteric modulation or competitive inhibition, referencing established models (e.g., two-state receptor theory) .
- Kinetic Analysis: Use the Cheng-Prusoff equation to relate IC to K in enzyme inhibition studies. Validate with surface plasmon resonance (SPR) for binding kinetics .
- Systems Biology Integration: Map compound effects onto signaling networks (e.g., MAPK/ERK) using pathway analysis tools (Ingenuity IPA) .
Table: Key Synthetic and Analytical Parameters
| Parameter | Method/Value | Reference |
|---|---|---|
| Yield Optimization | THF, KCO, 80°C, 12h | |
| Purity Threshold | >95% (HPLC) | |
| IC Range | 10–500 nM (kinase assays) | |
| Metabolic Half-Life | 30–60 min (HLM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
